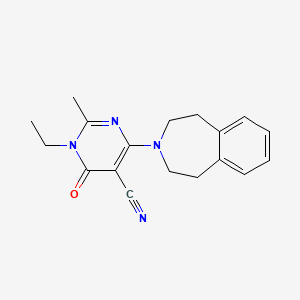
2-(4-Hydroxybenzoyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybenzoyl)benzothiazole is a chemical compound that features a benzothiazole ring fused with a hydroxyphenyl ketone structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure imparts significant chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxybenzoyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with p-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired benzothiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxybenzoyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-(4-Hydroxybenzoyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of UV stabilizers, antioxidants, and as a component in the formulation of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybenzoyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers in plastics and coatings.
2-Arylbenzothiazoles: Possess a wide range of biological activities, including anti-cancer and antimicrobial properties
Uniqueness: 2-(4-Hydroxybenzoyl)benzothiazole stands out due to its combined structural features of benzothiazole and hydroxyphenyl ketone, which impart unique chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its significance in scientific research .
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H9NO2S/c16-10-7-5-9(6-8-10)13(17)14-15-11-3-1-2-4-12(11)18-14/h1-8,16H |
InChI Key |
AFSAQBCWILOUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)










